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Compound of Interest

Compound Name: Methyl 2-ethynylbenzoate

Cat. No.: B1297170 Get Quote

This guide provides a comprehensive technical overview of Methyl 2-ethynylbenzoate, a

versatile building block in modern organic synthesis. Tailored for researchers, scientists, and

professionals in drug development, this document delves into the molecule's structural

characteristics, spectroscopic signature, synthesis, and reactivity, offering field-proven insights

and detailed experimental protocols.

Introduction: The Strategic Importance of a
Bifunctional Building Block
Methyl 2-ethynylbenzoate (C₁₀H₈O₂, Molar Mass: 160.17 g/mol , CAS Number: 33577-99-0)

is an organic compound featuring a benzene ring substituted with an ethynyl group and a

methyl ester at the ortho position.[1][2] This unique arrangement of a nucleophilic alkyne and

an electrophilic ester in close proximity imparts a rich and versatile reactivity profile. The

molecule serves as a valuable precursor in the synthesis of complex heterocyclic scaffolds,

natural products, and pharmaceutical intermediates.[3] Its rigid, planar core and reactive

handles make it a molecule of significant interest in medicinal chemistry and materials science.

Molecular Structure and Conformation
The molecular structure of Methyl 2-ethynylbenzoate is characterized by a planar benzene

ring. The sp-hybridized carbons of the ethynyl group and the sp²-hybridized carbons of the

ester group are directly attached to the aromatic core. The ortho-substitution pattern creates

steric and electronic interactions that influence the molecule's conformation and reactivity.
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While specific crystallographic data for Methyl 2-ethynylbenzoate is not readily available in

the Cambridge Structural Database (CSD), a theoretical model based on energy minimization

suggests a largely planar conformation to minimize steric hindrance between the adjacent

functional groups.[2][3][4] The bond lengths and angles are expected to be within the typical

ranges for substituted benzene derivatives, with the C≡C triple bond length being

approximately 1.20 Å and the C=O double bond of the ester around 1.21 Å.

Table 1: Key Structural and Physical Properties of Methyl 2-ethynylbenzoate

Property Value Source(s)

Molecular Formula C₁₀H₈O₂ [1][2]

Molecular Weight 160.17 g/mol [1][2]

CAS Number 33577-99-0 [1]

Appearance Brown oil [1]

Boiling Point 250.3 ± 23.0 °C at 760 mmHg [1]

Spectroscopic Characterization: A Predictive
Analysis
Definitive experimental spectra for Methyl 2-ethynylbenzoate are not widely published.

Therefore, this section provides a predictive analysis based on established spectroscopic

principles and data from structurally related compounds, such as methyl benzoate and other

substituted methyl benzoates.[5][6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl

ester protons, and the acetylenic proton.

Aromatic Region (δ 7.2-8.0 ppm): The four protons on the benzene ring will appear as a

complex multiplet pattern due to their different chemical environments and spin-spin

coupling. The proton ortho to the ester group is expected to be the most downfield due to the

anisotropic effect of the carbonyl group.
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Methyl Ester Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the

methyl group of the ester.[5]

Acetylenic Proton (δ ~3.5 ppm): A singlet for the terminal alkyne proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon will appear as a downfield signal.

[5]

Aromatic Carbons (δ 120-135 ppm): Six distinct signals for the aromatic carbons are

expected, with the carbon attached to the ester group being the most downfield in this

region.

Alkynyl Carbons (δ 80-90 ppm): Two signals for the sp-hybridized carbons of the ethynyl

group.

Methyl Carbon (δ ~52 ppm): An upfield signal for the methyl carbon of the ester.[5]

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.

C≡C-H Stretch: A sharp, weak to medium band around 3300 cm⁻¹.

C≡C Stretch: A weak band in the region of 2100-2140 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ester carbonyl.

[8]

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O

stretching of the ester.[8]

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and

1450-1600 cm⁻¹ regions, respectively.
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺)

at m/z = 160. The fragmentation pattern will likely involve the loss of the methoxy group (-

OCH₃) to give a fragment at m/z = 129, and the loss of the entire ester group (-COOCH₃) to

give a fragment at m/z = 101.[9][10][11]

Synthesis of Methyl 2-ethynylbenzoate: A Field-
Proven Protocol
The most common and efficient synthesis of Methyl 2-ethynylbenzoate involves a two-step

process: a Sonogashira coupling of an ortho-halogenated methyl benzoate with a protected

alkyne, followed by deprotection.[12][13][14]

Step 1: Sonogashira Coupling of Methyl 2-iodobenzoate
with Ethynyltrimethylsilane
This reaction forms the carbon-carbon bond between the aromatic ring and the alkyne.[15]

Methyl 2-iodobenzoate

Pd(PPh₃)₂Cl₂
CuI

Triethylamine

+

Ethynyltrimethylsilane +

Methyl 2-((trimethylsilyl)ethynyl)benzoateHeat

Click to download full resolution via product page

Caption: Sonogashira coupling reaction workflow.

Experimental Protocol:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-

iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

Add anhydrous and degassed triethylamine (2.5 eq).
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To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford Methyl 2-((trimethylsilyl)ethynyl)benzoate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS protecting group is removed to yield the terminal alkyne.[16]

Methyl 2-((trimethylsilyl)ethynyl)benzoate K₂CO₃

Methanol/DCM
+ Methyl 2-ethynylbenzoate

Click to download full resolution via product page

Caption: TMS deprotection workflow.

Experimental Protocol:

Dissolve Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and

dichloromethane (DCM) (1:1 v/v).

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

Once the reaction is complete, quench with water and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield Methyl 2-ethynylbenzoate as a brown oil.[1]
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Reactivity and Synthetic Applications
The dual functionality of Methyl 2-ethynylbenzoate makes it a powerful tool in the synthesis of

complex molecules, particularly heterocycles.[17][18]

Cyclization Reactions
The ortho-disposition of the ethynyl and methyl ester groups allows for intramolecular

cyclization reactions to form various heterocyclic systems, such as isoquinolones and

isocoumarins, which are common motifs in biologically active compounds.[19]

Cycloaddition Reactions
The alkyne moiety can participate in various cycloaddition reactions, including [4+2] and [3+2]

cycloadditions, to construct polycyclic frameworks.[17]

Cross-Coupling Reactions
The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to

introduce additional substituents, enabling the synthesis of highly functionalized aromatic

compounds.

Methyl 2-ethynylbenzoate

Intramolecular
Cyclization

Cycloaddition
Reactions

Cross-Coupling
Reactions

Isoquinolones,
Isocoumarins

Polycyclic
Frameworks

Functionalized
Aromatics
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Caption: Synthetic utility of Methyl 2-ethynylbenzoate.
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Conclusion
Methyl 2-ethynylbenzoate stands out as a strategically important and versatile building block

in organic synthesis. Its unique molecular architecture, characterized by the ortho-disposition of

reactive ethynyl and methyl ester functionalities, provides a gateway to a diverse range of

complex molecular targets. While a complete experimental spectroscopic and crystallographic

dataset for this specific molecule remains to be consolidated in public databases, a predictive

analysis based on sound chemical principles and data from analogous structures provides a

robust framework for its identification and characterization. The synthetic protocols outlined in

this guide, rooted in established methodologies, offer a reliable pathway to access this valuable

compound. The continued exploration of the reactivity of Methyl 2-ethynylbenzoate is poised

to unlock new avenues in the development of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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